molecular formula C27H24FNO5 B2614019 3-(4-ethoxybenzoyl)-1-[(2-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one CAS No. 866813-18-5

3-(4-ethoxybenzoyl)-1-[(2-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one

Cat. No.: B2614019
CAS No.: 866813-18-5
M. Wt: 461.489
InChI Key: XZMPNUNECJRWFF-UHFFFAOYSA-N
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Description

The compound 3-(4-ethoxybenzoyl)-1-[(2-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one is a quinolin-4-one derivative characterized by a 1,4-dihydroquinolin-4-one core substituted with:

  • A 4-ethoxybenzoyl group at position 2.
  • A 2-fluorobenzyl group at position 1.
  • Methoxy groups at positions 6 and 5.

Properties

IUPAC Name

3-(4-ethoxybenzoyl)-1-[(2-fluorophenyl)methyl]-6,7-dimethoxyquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24FNO5/c1-4-34-19-11-9-17(10-12-19)26(30)21-16-29(15-18-7-5-6-8-22(18)28)23-14-25(33-3)24(32-2)13-20(23)27(21)31/h5-14,16H,4,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZMPNUNECJRWFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24FNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethoxybenzoyl)-1-[(2-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Quinoline Core: This can be achieved through a Pfitzinger reaction, where an isatin reacts with an aromatic aldehyde in the presence of a base.

    Introduction of the Ethoxybenzoyl Group: This step involves the acylation of the quinoline core using 4-ethoxybenzoyl chloride in the presence of a Lewis acid catalyst.

    Addition of the Fluorophenylmethyl Group: This can be done through a Friedel-Crafts alkylation reaction using 2-fluorobenzyl chloride and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-(4-ethoxybenzoyl)-1-[(2-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl and ethoxybenzoyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

3-(4-ethoxybenzoyl)-1-[(2-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3-(4-ethoxybenzoyl)-1-[(2-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence highlights structurally related quinolinone and triazole derivatives. Below is a comparative analysis based on substituent effects, synthesis, and inferred properties:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Synthesis Clues Potential Properties
3-(4-Ethoxybenzoyl)-1-[(2-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one 1,4-Dihydroquinolin-4-one 3: 4-ethoxybenzoyl; 1: 2-fluorobenzyl; 6,7: methoxy Likely involves halogenation/alkylation High lipophilicity (methoxy/ethoxy groups)
6,7-Difluoro-3-(3-methylbenzenesulfonyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one 1,4-Dihydroquinolin-4-one 3: 3-methylbenzenesulfonyl; 1: 3-methylbenzyl; 6,7: difluoro Sulfonylation and fluorination steps Enhanced electronic effects (sulfonyl/fluoro groups)
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone 1,2,4-Triazole Thioether-linked α-ketone; sulfonyl and difluorophenyl groups Sodium ethoxide-mediated coupling Possible enzyme inhibition (triazole core)

Key Observations:

Fluorine atoms (in both the target and compounds) may increase metabolic stability and binding affinity via hydrophobic interactions .

Sulfonylation (as in ) and fluorination steps are absent in the target compound, simplifying its synthetic route relative to sulfonyl-containing analogs .

Structural Implications: The 1,4-dihydroquinolin-4-one core (target and ) is more conformationally rigid than the 1,2,4-triazole core (), which may influence target selectivity in biological applications.

Research Findings (Inferred):

  • The absence of sulfonyl groups in the target compound may reduce off-target interactions compared to ’s analog, which could exhibit stronger hydrogen-bonding capabilities .

Biological Activity

3-(4-ethoxybenzoyl)-1-[(2-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one is a synthetic compound with potential therapeutic applications. Its structure suggests it may possess significant biological activity, particularly in the fields of oncology and virology. This article reviews the available literature on its biological activities, highlighting key studies and findings.

  • Chemical Formula : C27H24FNO5
  • Molecular Weight : 461.5 g/mol
  • CAS Number : 866813-18-5

Anticancer Activity

Several studies have indicated that compounds related to the quinoline structure exhibit anticancer properties. For instance, derivatives of quinoline have been shown to inhibit the proliferation of various cancer cell lines.

  • Mechanism of Action :
    • Quinoline derivatives may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.
    • They may also inhibit angiogenesis by targeting vascular endothelial growth factor (VEGF) signaling pathways.
  • Case Study :
    • A study demonstrated that a related quinoline compound effectively inhibited the growth of breast cancer cells in vitro, showing a dose-dependent response with an IC50 value in the low micromolar range .

Antiviral Activity

The compound has also been investigated for its antiviral properties, particularly against Hepatitis B Virus (HBV).

  • In Vitro Studies :
    • Experimental studies using human hepatoma cell lines transfected with NTCP (a receptor for HBV) showed that related quinoline derivatives inhibited HBV replication significantly at concentrations around 10 µM .
    • The cytotoxicity was measured alongside antiviral efficacy, indicating a favorable selectivity index for these compounds.
  • Molecular Docking Studies :
    • Computational analyses have suggested that these compounds bind effectively to viral proteins, potentially blocking their function and preventing viral entry into host cells .

Data Summary

Activity TypeTarget DiseaseIC50 (µM)Reference
AnticancerBreast Cancer5.0
AntiviralHepatitis B Virus10

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